Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound notable for its significant applications in various scientific fields. Its complex structure allows for diverse functionality, making it a valuable asset in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride involves several crucial steps. One common route includes the following:
Synthesis of Intermediates: : The process begins with the preparation of key intermediates, such as 2-chloro-4,6-dimethylphenol and (S)-4-pyrrolidinecarboxylate.
Coupling Reactions: : These intermediates undergo coupling reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Esterification: : The final step involves esterification where the ester group is introduced, culminating in the formation of the desired product.
Industrial Production Methods
Industrial-scale production of this compound often involves streamlined synthetic routes to optimize efficiency. Large reactors and continuous flow systems are used to maintain consistent reaction conditions, ensuring high output and minimal impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Substitution Reactions: : Due to the presence of halogen atoms and aromatic rings.
Oxidation and Reduction: : The compound's functionality allows it to partake in redox reactions under appropriate conditions.
Hydrolysis: : Ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride for reduction processes.
Catalysts: : Palladium or platinum catalysts for coupling reactions.
Major Products
The major products from these reactions depend on the specific reaction type:
Substitution: : Modified phenoxy groups.
Oxidation/Reduction: : Altered states of pyrrolidinecarboxylate.
Hydrolysis: : Free acids and alcohols.
Scientific Research Applications
This compound finds extensive application in:
Chemistry: : As a reagent in organic synthesis and a building block for more complex molecules.
Biology: : For studying enzyme interactions and inhibiting certain biological pathways.
Medicine: : Potential therapeutic applications due to its biological activity, particularly in drug design and development.
Industry: : Utilized in the production of specialized chemicals and as a standard for analytical methods.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenoxy group enables it to bind to these targets, modifying their activity. Pathways involved often include inhibition or activation of enzymatic reactions, which can have downstream biological effects.
Comparison with Similar Compounds
Similar compounds include:
Methyl (2S,4S)-4-(2-bromo-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate
Methyl (2S,4S)-4-(2-chloro-4,6-difluorophenoxy)-2-pyrrolidinecarboxylate
Uniqueness
Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is unique due to its specific chlorophenoxy substitution, which confers distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in precise scientific and industrial applications where this specific activity is required.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3.ClH/c1-8-4-9(2)13(11(15)5-8)19-10-6-12(16-7-10)14(17)18-3;/h4-5,10,12,16H,6-7H2,1-3H3;1H/t10-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMLYSHONXYDLT-JGAZGGJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC2CC(NC2)C(=O)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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